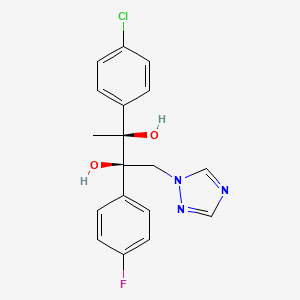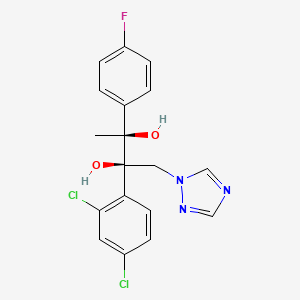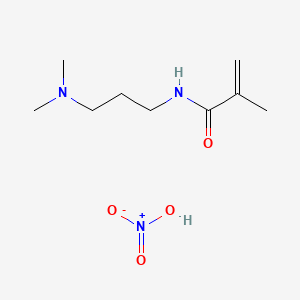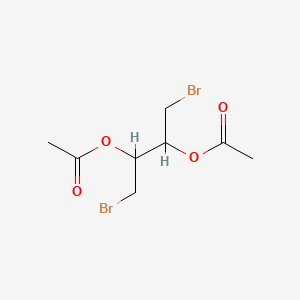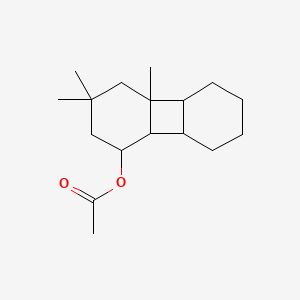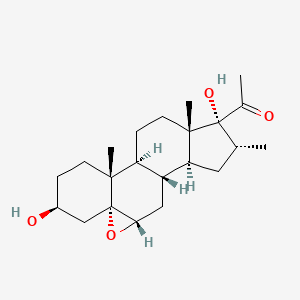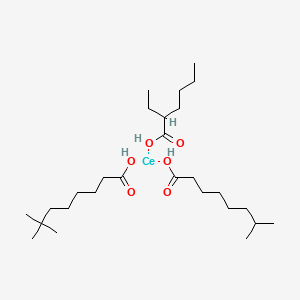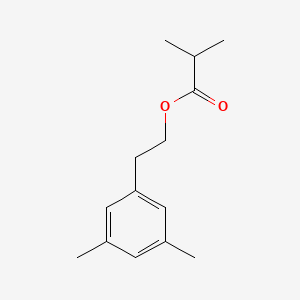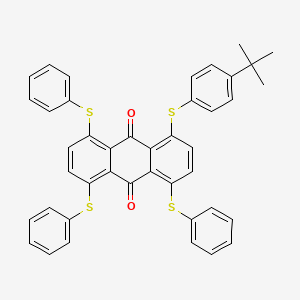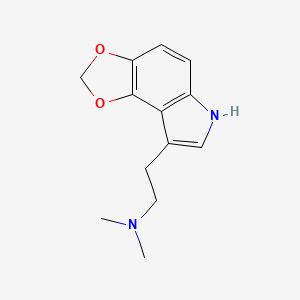
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole family. These compounds are known for their diverse biological activities and are used as building blocks in various pharmaceutical and chemical applications . The structure of this compound consists of a fused imidazole and pyrazole ring system, with butyl and phenyl substituents at the 7 and 6 positions, respectively.
Méthodes De Préparation
The synthesis of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be achieved through a one-pot three-component reaction. This involves the reaction of various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride under reflux conditions . This method is efficient and provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product.
Analyse Des Réactions Chimiques
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole and pyrazole rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, making it a potential candidate for diabetes treatment . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
7-Butyl-6-phenyl-1H-imidazo(1,2-b)pyrazole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds contain the pyrazole ring and are known for their anti-inflammatory and antidiabetic activities.
Imidazo[1,2-b]pyrazole derivatives: Other derivatives in this family may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
130598-84-4 |
|---|---|
Formule moléculaire |
C15H17N3 |
Poids moléculaire |
239.32 g/mol |
Nom IUPAC |
7-butyl-6-phenyl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C15H17N3/c1-2-3-9-13-14(12-7-5-4-6-8-12)17-18-11-10-16-15(13)18/h4-8,10-11,17H,2-3,9H2,1H3 |
Clé InChI |
XDKKGMMTJLTPON-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



